Lorcaserin N-β-D-Glucuronide Sodium Salt is a metabolite of Lorcaserin, a selective serotonin 2C receptor agonist primarily used for weight management in obese patients. It is formed through the glucuronidation process, which is a significant phase II metabolic pathway that enhances the solubility and excretion of drugs. This compound plays a crucial role in the pharmacokinetics of Lorcaserin, influencing its efficacy and safety profile.
Lorcaserin was developed by Arena Pharmaceuticals and has been studied extensively for its therapeutic effects on obesity. The sodium salt form of Lorcaserin N-β-D-Glucuronide is derived from the metabolic conversion of Lorcaserin, primarily occurring in the liver through the action of UDP-glucuronosyltransferases, particularly UGT2B7 and UGT2B10 .
Lorcaserin N-β-D-Glucuronide Sodium Salt is classified as a glucuronide conjugate, which is a type of drug metabolite formed by the conjugation of glucuronic acid to a substrate. This classification is essential for understanding its pharmacological behavior and interactions within biological systems.
The synthesis of Lorcaserin N-β-D-Glucuronide Sodium Salt occurs through glucuronidation, a biochemical process where glucuronic acid is added to Lorcaserin. This reaction is catalyzed by specific enzymes known as glucuronosyltransferases. The primary method involves incubating Lorcaserin with liver microsomes or recombinant UGT enzymes in the presence of uridine diphosphate-glucuronic acid, leading to the formation of the glucuronide conjugate.
The molecular structure of Lorcaserin N-β-D-Glucuronide Sodium Salt consists of the Lorcaserin core structure linked to a glucuronic acid moiety. The addition of this moiety significantly alters its solubility and pharmacokinetic properties.
Lorcaserin N-β-D-Glucuronide Sodium Salt undergoes various chemical reactions, primarily involving hydrolysis and further conjugation with other metabolites.
The mechanism of action for Lorcaserin N-β-D-Glucuronide Sodium Salt primarily relates to its role as a metabolite of Lorcaserin:
These properties are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Lorcaserin N-β-D-Glucuronide Sodium Salt serves primarily in scientific research related to obesity treatment and metabolic studies:
Lorcaserin N-β-D-Glucuronide Sodium Salt (C₂₄H₂₆ClNO₆ · Na⁺) is a phase-II metabolite of the anti-obesity drug lorcaserin. Its molecular structure features a β-conjugated glucuronic acid moiety covalently linked via an N-carbamoyl bond to the secondary amine of the parent compound’s tetrahydro-3-benzazepine scaffold. The sodium salt form enhances aqueous solubility, critical for urinary excretion. The glucuronide group adopts the ^4C~1~^ chair conformation, with the β-glycosidic bond confirmed at the anomeric carbon (C1) of the glucuronic acid ring. Stereochemical integrity is preserved at the lorcaserin chiral center (C5), maintaining the (R)-configuration as in the parent drug. The N-glucuronidation (as opposed to O-glucuronidation) is evidenced by the conjugation site at the benzazepine nitrogen, preventing acyl migration—a common instability in ester-linked glucuronides [3] [8].
Table 1: Atomic Connectivity and Stereochemical Descriptors
Position | Atom/Group | Configuration | Bond Type |
---|---|---|---|
Lorcaserin C5 | Methyl | (R)-chirality | Tetrahedral |
Glucuronide C1 | Anomeric carbon | β-linkage | Glycosidic |
Glucuronide COO⁻ | Carboxylate | Z-orientation | Ionic (Na⁺ counterion) |
Solubility: As a sodium salt, the compound exhibits high hydrophilicity, with predicted solubility >50 mg/mL in water or aqueous buffers (pH 7.4). This contrasts sharply with lorcaserin hydrochloride’s moderate aqueous solubility (∼20 mg/mL), attributable to the ionized glucuronide and carboxylate groups [5].
Stability: N-carbamoyl glucuronides demonstrate superior stability compared to acyl glucuronides due to the absence of electrophilic carbonyl groups. Under physiological conditions (pH 7.4, 37°C), the half-life exceeds 24 hours, minimizing hydrolysis or intramolecular migration. The sodium salt form further stabilizes the carboxylate, reducing pH-dependent degradation [3] [4].
Crystallography: Though no single-crystal XRD data is available, computational models (DFT) predict a planar benzazepine ring and orthogonal orientation between lorcaserin and glucuronide moieties. The sodium ion coordinates with the carboxylate oxygen atoms and solvent molecules, forming a stable hydrate lattice .
Table 2: Physicochemical Properties
Property | Lorcaserin N-β-D-Glucuronide Sodium Salt | Lorcaserin (Parent) |
---|---|---|
Molecular Formula | C₁₈H₂₁ClNNaO₅ | C₁₁H₁₄ClN |
Molecular Weight | 389.81 g/mol | 195.69 g/mol |
logP (Predicted) | -1.2 ± 0.5 | 3.1 ± 0.3 |
Aqueous Solubility | >50 mg/mL | ∼20 mg/mL |
Stability (t₁/₂, pH 7.4) | >24 hours | Stable |
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):
Infrared Spectroscopy (IR): Key absorptions include 1650 cm⁻¹ (C=O stretch, carbamate), 1590 cm⁻¹ (asymmetric COO⁻ stretch), and 1070 cm⁻¹ (C–O–C glycosidic bond). The absence of carbonyl bands >1700 cm⁻¹ differentiates it from ester glucuronides [4].
Structural Modifications: Glucuronidation replaces the secondary amine hydrogen (–NH–) of lorcaserin with a β-glucuronyl group, increasing molecular mass by 194.12 g/mol. This transforms the lipophilic parent (clogP = 3.1) into a zwitterionic metabolite with amphiphilic character (clogP = -1.2) [5].
Pharmacological Consequences: Unlike lorcaserin—a potent 5-HT₂c receptor agonist (EC₅₀ ∼15 nM)—the glucuronide lacks receptor binding. In vitro assays confirm >1,000-fold reduction in 5-HT₂c affinity, attributed to steric hindrance from the glucuronide and inability to cross cell membranes. This defines it as a detoxification product rather than an active metabolite [3] [5].
Metabolic Significance: As the major urinary excretion product (92.3% of dose), its polarity facilitates renal clearance. The sodium salt form prevents passive tubular reabsorption, accelerating elimination. Its stability ensures reliable quantification in UPLC-MS/MS biomonitoring assays without isomer interference [3] [4] [5].
Table 3: Functional Comparison with Lorcaserin
Parameter | Lorcaserin N-β-D-Glucuronide Sodium Salt | Lorcaserin |
---|---|---|
Receptor Binding (5-HT₂c) | Inactive (IC₅₀ > 10 μM) | Agonist (EC₅₀ = 15 nM) |
Plasma Protein Binding | ∼30% (predicted) | ∼70% |
Primary Elimination Route | Urinary (92.3%) | Hepatic metabolism |
Membrane Permeability | Low (PAMPA Pₑ < 1 × 10⁻⁶ cm/s) | High (PAMPA Pₑ = 12 × 10⁻⁶ cm/s) |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0